Cas no 1270352-02-7 (1-(4-methanesulfonylphenyl)cyclopentan-1-amine)

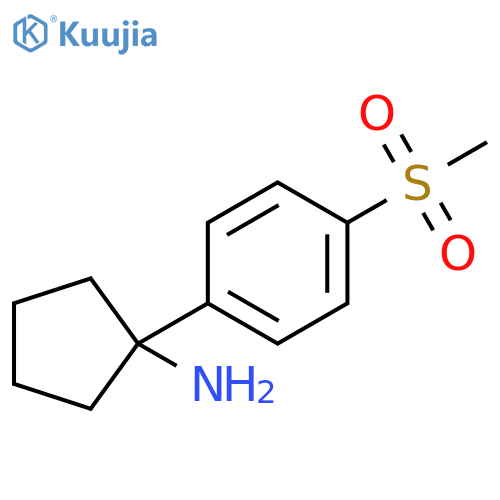

1270352-02-7 structure

商品名:1-(4-methanesulfonylphenyl)cyclopentan-1-amine

1-(4-methanesulfonylphenyl)cyclopentan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(4-methanesulfonylphenyl)cyclopentan-1-amine

- Cyclopentanamine, 1-[4-(methylsulfonyl)phenyl]-

- EN300-1988489

- 1270352-02-7

-

- インチ: 1S/C12H17NO2S/c1-16(14,15)11-6-4-10(5-7-11)12(13)8-2-3-9-12/h4-7H,2-3,8-9,13H2,1H3

- InChIKey: CSMMNDUEUCOYAP-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC=C(S(C)(=O)=O)C=C2)(N)CCCC1

計算された属性

- せいみつぶんしりょう: 239.09799996g/mol

- どういたいしつりょう: 239.09799996g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 331

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 密度みつど: 1.192±0.06 g/cm3(Predicted)

- ふってん: 405.9±45.0 °C(Predicted)

- 酸性度係数(pKa): 8.98±0.20(Predicted)

1-(4-methanesulfonylphenyl)cyclopentan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1988489-1.0g |

1-(4-methanesulfonylphenyl)cyclopentan-1-amine |

1270352-02-7 | 1g |

$986.0 | 2023-06-03 | ||

| Enamine | EN300-1988489-2.5g |

1-(4-methanesulfonylphenyl)cyclopentan-1-amine |

1270352-02-7 | 2.5g |

$1791.0 | 2023-09-16 | ||

| Enamine | EN300-1988489-0.5g |

1-(4-methanesulfonylphenyl)cyclopentan-1-amine |

1270352-02-7 | 0.5g |

$877.0 | 2023-09-16 | ||

| Enamine | EN300-1988489-5g |

1-(4-methanesulfonylphenyl)cyclopentan-1-amine |

1270352-02-7 | 5g |

$2650.0 | 2023-09-16 | ||

| Enamine | EN300-1988489-10.0g |

1-(4-methanesulfonylphenyl)cyclopentan-1-amine |

1270352-02-7 | 10g |

$4236.0 | 2023-06-03 | ||

| Enamine | EN300-1988489-0.25g |

1-(4-methanesulfonylphenyl)cyclopentan-1-amine |

1270352-02-7 | 0.25g |

$840.0 | 2023-09-16 | ||

| Enamine | EN300-1988489-1g |

1-(4-methanesulfonylphenyl)cyclopentan-1-amine |

1270352-02-7 | 1g |

$914.0 | 2023-09-16 | ||

| Enamine | EN300-1988489-0.05g |

1-(4-methanesulfonylphenyl)cyclopentan-1-amine |

1270352-02-7 | 0.05g |

$768.0 | 2023-09-16 | ||

| Enamine | EN300-1988489-0.1g |

1-(4-methanesulfonylphenyl)cyclopentan-1-amine |

1270352-02-7 | 0.1g |

$804.0 | 2023-09-16 | ||

| Enamine | EN300-1988489-5.0g |

1-(4-methanesulfonylphenyl)cyclopentan-1-amine |

1270352-02-7 | 5g |

$2858.0 | 2023-06-03 |

1-(4-methanesulfonylphenyl)cyclopentan-1-amine 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

1270352-02-7 (1-(4-methanesulfonylphenyl)cyclopentan-1-amine) 関連製品

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量